molecular formula C13H21NO4 B2974132 6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-5-carboxylic acid CAS No. 2243509-70-6

6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-5-carboxylic acid

Cat. No.: B2974132
CAS No.: 2243509-70-6
M. Wt: 255.314
InChI Key: CKHGGZQQDWSORH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-5-carboxylic acid (compound 7b) is a spirocyclic α-proline derivative with significant applications in drug discovery as a rigid, conformationally constrained building block. Its synthesis involves hydrolysis of the ethyl ester group in 6-tert-butyl 5-ethyl 6-azaspiro[3.4]octane-5,6-dicarboxylate (6b) using potassium hydroxide in methanol, yielding an 88% isolated product . Key characteristics include:

  • Molecular formula: C₁₃H₂₁NO₄
  • Melting point: 108–111 °C
  • Spectroscopic data:
    • ¹H NMR (CDCl₃): δ 4.18–4.00 (m, 1H), 1.50–1.36 (m, 9H, Boc group)
    • ¹³C NMR: δ 177.35 (carboxylic acid), 154.95 (Boc carbonyl), 80.29 (spiro quaternary carbon)
    • LCMS: [M – H]⁻ at m/z 254.2 .

The compound’s spiro[3.4]octane core imposes a rigid bicyclic geometry, enhancing its utility in stabilizing peptide conformations and modulating target binding in medicinal chemistry .

Properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.4]octane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-8-7-13(5-4-6-13)9(14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHGGZQQDWSORH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1C(=O)O)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-5-carboxylic acid typically involves the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a linear or cyclic amine.

    Introduction of the Boc group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Carboxylation: The carboxylic acid functionality is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can be employed to replace the Boc group with other protective groups or functional moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like trifluoroacetic acid (TFA) can be used to remove the Boc group, while other nucleophiles can be introduced under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: It is a key intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound finds applications in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-5-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc group can be selectively removed to reveal the active amine, which can then participate in further biochemical processes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Structural Variation vs. 7b Physical Properties Applications/Notes References
2-((Benzyloxy)carbonyl)-6-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-5-carboxylic acid (7c ) Additional benzyloxycarbonyl group at N2 position Not reported Dual N-protection for selective deprotection strategies in peptide synthesis
6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid (7a ) Carboxylic acid at C7 instead of C5 ¹H NMR (DMSO-d₆): δ 2.13–1.72 (m, 8H) Positional isomerism alters hydrogen-bonding capacity and solubility
2-(tert-Butoxycarbonyl)-2-azaspiro[3.4]octane-5-carboxylic acid Boc group at N2 instead of N6 CAS: 50463-74-6; Purity: 95% Altered steric hindrance impacts reactivity in coupling reactions

Spirocyclic Compounds with Different Ring Systems

Table 2: Comparative Analysis of Spiroheterocycles

Compound Name Spiro System Key Features Synthesis Challenges Pharmacological Relevance References
5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid Spiro[2.4]heptane Smaller spiro ring (5- and 3-membered rings) Higher ring strain; requires chiral resolution Intermediate for hepatitis C NS5A inhibitors
5-Oxa-2-azaspiro[3.4]octane-6-carboxylic acid derivatives Spiro[3.4]octane with O-atom Oxa substitution for aza Enhanced polarity; modified metabolic stability Potential use in CNS-targeting drugs
(6R,7R)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid Bicyclic β-lactam Fused bicyclic system with sulfur atom Complex stereochemical control Antibiotic scaffold (e.g., cephalosporins)

Key Observations

Spiro Ring Size and Strain : Smaller spiro systems (e.g., [2.4]heptane) exhibit higher ring strain, complicating synthesis but enabling unique conformational rigidity .

Functional Group Positioning : The carboxylic acid position (C5 vs. C7 in spiro[3.4]octanes) critically impacts solubility and intermolecular interactions .

Heteroatom Substitution : Replacement of nitrogen with oxygen (e.g., 5-oxa analogues) enhances polarity, improving bioavailability for CNS applications .

Protecting Group Strategy : Dual N-protection (e.g., 7c ) allows sequential deprotection, enabling selective derivatization in complex peptide syntheses .

Biological Activity

6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and antitubercular applications. This article explores the compound's synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_{13}H_{19}N_{1}O_{3}, with a molecular weight of 255.31 g/mol. The compound features a spirocyclic structure that contributes to its unique biological properties.

Structural Representation

PropertyValue
Molecular FormulaC_{13}H_{19}N_{1}O_{3}
Molecular Weight255.31 g/mol
Chemical StructureChemical Structure

Synthesis

The synthesis of this compound involves multiple steps, typically starting from readily available precursors through methods such as the Horner-Wadsworth-Emmons olefination and cycloaddition reactions. A notable synthesis pathway includes the transformation of N-Boc-protected azetidine derivatives, which yields the desired spirocyclic structure with high enantiomeric purity.

Synthesis Flowchart

  • Starting Material : N-Boc-protected azetidine
  • Step 1 : Horner-Wadsworth-Emmons olefination
  • Step 2 : Cycloaddition with appropriate amines
  • Step 3 : Hydrolysis and functional group transformations

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of various azaspiro compounds, including those related to this compound. Notably, compounds containing the azaspiro[3.4]octane core have shown significant activity against ESKAPE pathogens, which are known for their resistance to antibiotics.

Minimum Inhibitory Concentration (MIC) Data

CompoundPathogenMIC (mg/mL)
6aEnterobacter cloacae0.5
6bStaphylococcus aureus1.0
6cAcinetobacter baumannii2.0
Lead CompoundKlebsiella pneumoniae<0.25

These results indicate that while some derivatives exhibit potent antibacterial properties, others may require structural modifications to enhance their efficacy against specific pathogens .

Antitubercular Activity

In addition to antibacterial properties, derivatives of the azaspiro[3.4]octane core have been investigated for their antitubercular activity against Mycobacterium tuberculosis. A study reported that certain modifications led to compounds with MIC values as low as 0.016μg/mL0.016\,\mu g/mL, indicating strong potential for therapeutic use in treating tuberculosis .

The mechanisms by which these compounds exert their biological effects are still under investigation but may involve:

  • Inhibition of bacterial DNA gyrase : Similar to other fluoroquinolones, these compounds may interfere with DNA replication in bacteria.
  • Disruption of cell wall synthesis : The spirocyclic structure may contribute to interactions with bacterial cell wall components.

Case Studies and Research Findings

  • Case Study on Antibacterial Efficacy : A study evaluated a series of spirocyclic compounds for their ability to inhibit growth in ESKAPE pathogens using both disk diffusion and MIC testing methods. The lead compound demonstrated broad-spectrum activity against five out of six tested pathogens .
  • Antitubercular Evaluation : Another research effort focused on assessing the antitubercular activity of derivatives using resazurin microtiter plate assays, revealing promising results that warrant further exploration .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-5-carboxylic acid, and how can yield be maximized?

  • Methodological Answer : The synthesis involves hydrolysis of 6-tert-butyl 5-ethyl 6-azaspiro[3.4]octane-5,6-dicarboxylate using potassium hydroxide (KOH) in dry methanol under ambient conditions for 16 hours. Key steps include:

  • Reagent Ratios : 25 g KOH (0.444 mol) per 42 g substrate (0.148 mol) .
  • Purification : Acidification with sodium hydrogen sulfate (62.3 g, 0.52 mol) followed by extraction with ethyl acetate and drying over Na₂SO₄ yields 88% product .
  • Troubleshooting : Incomplete hydrolysis may arise from insufficient reaction time or moisture contamination. Monitor pH during acidification to ensure complete protonation of the carboxylic acid.

Q. How should this compound be stored to maintain stability, and what safety protocols are critical during handling?

  • Methodological Answer :

  • Storage : Refrigerate in airtight containers under dry, inert conditions to prevent hydrolysis of the tert-butoxycarbonyl (Boc) group .
  • Safety : Avoid inhalation, skin/eye contact, and electrostatic discharge. Use fume hoods, gloves, and grounded equipment. In case of exposure, rinse eyes/skin with water and seek medical attention .

Q. What analytical techniques are recommended for characterizing this spirocyclic compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm spirocyclic structure and Boc-group integrity (e.g., tert-butyl protons at δ ~1.4 ppm).
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 210–220 nm.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ or [M−H]⁻ peaks.

Advanced Research Questions

Q. How can computational modeling predict the stereochemical outcomes of reactions involving this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in nucleophilic substitutions or ring-opening reactions.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide drug discovery applications .
  • Software : Use Gaussian, ORCA, or Schrödinger Suite for orbital analysis and conformational sampling.

Q. What experimental designs are suitable for studying the environmental fate of this compound?

  • Methodological Answer :

  • Biodegradation Assays : Follow OECD 301 guidelines to assess aerobic degradation in soil/water systems. Monitor via LC-MS for intermediates like free carboxylic acids .
  • Ecotoxicology : Evaluate acute toxicity using Daphnia magna or algal models (OECD 202/201). Measure EC₅₀ values and bioaccumulation factors (BCFs).

Q. How can structural analogs of this compound be synthesized to explore structure-activity relationships (SAR) in drug discovery?

  • Methodological Answer :

  • Spirocyclic Modifications : Replace the Boc group with alternative carbamates (e.g., Fmoc, Cbz) or vary the spiro ring size (e.g., [3.3] vs. [3.4]) .
  • Functionalization : Introduce substituents at the 5-carboxylic acid position via peptide coupling or esterification. Validate biological activity using kinase inhibition assays or GPCR binding studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.